molecular formula C12H16Br2 B12612957 1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene CAS No. 917947-36-5

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene

Cat. No.: B12612957
CAS No.: 917947-36-5
M. Wt: 320.06 g/mol
InChI Key: PMOXLNMYQPYSLP-UHFFFAOYSA-N
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Description

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C11H14Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a 2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-(2-methylpropyl)styrene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form 1-(2-bromoethyl)-4-(2-methylpropyl)benzene or completely dehalogenated to form 4-(2-methylpropyl)ethylbenzene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 1-(2-hydroxyethyl)-4-(2-methylpropyl)benzene.

    Reduction: 1-(2-bromoethyl)-4-(2-methylpropyl)benzene.

    Oxidation: 1-(2-carboxyethyl)-4-(2-methylpropyl)benzene.

Scientific Research Applications

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s structure allows it to interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Dibromoethyl)-2-methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.

    1-(1,2-Dibromoethyl)-4-methylbenzene: Another isomer with a different position of the methyl group.

    1-(1,2-Dibromoethyl)-4-(1-methylpropyl)benzene: Similar but with a different alkyl group.

Uniqueness

1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a dibromoethyl group and a 2-methylpropyl group provides distinct chemical properties compared to its isomers.

Properties

CAS No.

917947-36-5

Molecular Formula

C12H16Br2

Molecular Weight

320.06 g/mol

IUPAC Name

1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene

InChI

InChI=1S/C12H16Br2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12H,7-8H2,1-2H3

InChI Key

PMOXLNMYQPYSLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CBr)Br

Origin of Product

United States

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